2-Methyl-1,3-dithian-5-ol

Catalog No.
S12528589
CAS No.
92748-25-9
M.F
C5H10OS2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-dithian-5-ol

CAS Number

92748-25-9

Product Name

2-Methyl-1,3-dithian-5-ol

IUPAC Name

2-methyl-1,3-dithian-5-ol

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C5H10OS2/c1-4-7-2-5(6)3-8-4/h4-6H,2-3H2,1H3

InChI Key

XCTUBFHJOFGZGX-UHFFFAOYSA-N

Canonical SMILES

CC1SCC(CS1)O

2-Methyl-1,3-dithian-5-ol is a sulfur-containing organic compound characterized by its unique structure, which includes a dithiolane ring. Its molecular formula is C5H10S2C_5H_{10}S_2, and it features a hydroxyl group (-OH) at the 5-position of the dithiolane ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of sulfur and hydroxyl functionalities, which can participate in various

2-Methyl-1,3-dithian-5-ol can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or sulfoxides, depending on the reaction conditions and reagents used.
  • Thioacetalization: It can react with carbonyl compounds to form thioacetals, which are useful intermediates in organic synthesis .
  • Deprotection: The dithiane moiety can be removed under acidic or oxidative conditions to regenerate the original carbonyl compound from which it was derived .

Several methods exist for synthesizing 2-Methyl-1,3-dithian-5-ol:

  • From Carbonyl Compounds: The compound can be synthesized by reacting carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This method allows for the formation of dithianes through thioacetalization reactions .
  • Hydrolysis of Thioacetals: Another approach involves hydrolyzing thioacetals derived from dithiolanes to yield 2-Methyl-1,3-dithian-5-ol under mild conditions .
  • Direct Synthesis: It may also be synthesized through multi-step reactions involving the introduction of sulfur atoms into a suitable precursor compound.

2-Methyl-1,3-dithian-5-ol has several applications in organic chemistry:

  • Protecting Group: It is often used as a protecting group for carbonyl functions during synthetic sequences due to its stability under various conditions .
  • Synthesis Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 2-Methyl-1,3-dithian-5-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-DithianeDithianeLacks hydroxyl group; used primarily as a protecting group.
2-Methylthioacetic AcidThioesterContains a carboxylic acid functional group; used in organic synthesis.
2-Methyl-1,3-dithiolaneDithiolaneSimilar ring structure but lacks hydroxyl functionality; used in thioacetalization reactions.
4-MethylthiazoleThiazoleContains nitrogen and sulfur; exhibits biological activity as an antimicrobial agent.

These compounds highlight the uniqueness of 2-Methyl-1,3-dithian-5-ol due to its specific functional groups and potential applications in protecting group chemistry and synthesis.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.01730729 g/mol

Monoisotopic Mass

150.01730729 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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